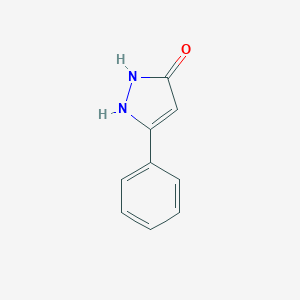

3-Phenyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHCQNBWOZXHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344154 | |

| Record name | 5-Phenyl-2H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27412-71-1 | |

| Record name | 5-Phenyl-2H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 3-Phenyl-1H-pyrazol-5-ol in Solution

Foreword: The Dynamic Nature of a Privileged Scaffold

The pyrazolone ring system is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and applications as dyes and photographic materials.[1] The compound 3-phenyl-1H-pyrazol-5-ol, a key structural motif and the core of the well-known drug Edaravone, is a prime example of this privileged scaffold.[2] However, its chemical behavior and biological interactions are not defined by a single static structure. Instead, it exists as a dynamic equilibrium of tautomers, a phenomenon of critical importance for researchers, scientists, and drug development professionals.[3] Understanding and controlling this tautomeric equilibrium is paramount for predicting molecular properties, designing effective synthetic routes, and elucidating mechanisms of action. This guide provides a comprehensive exploration of the tautomerism of 3-phenyl-1H-pyrazol-5-ol in solution, grounded in experimental evidence and theoretical insights.

The Tautomeric Landscape of 3-Phenyl-1H-pyrazol-5-ol

Prototropic tautomerism in pyrazolones allows for the migration of a proton, resulting in at least three distinct, interconvertible isomers.[1][4] For 3-phenyl-1H-pyrazol-5-ol, these are commonly referred to as the CH, OH, and NH forms. Each tautomer possesses a unique electronic distribution and geometry, which dictates its reactivity, polarity, and spectroscopic signature.

-

The CH-form (Ketone): 3-phenyl-1,2-dihydro-3H-pyrazol-5-one. This form is characterized by a methylene group (CH2) at the C4 position of the pyrazolone ring.

-

The OH-form (Enol): 3-phenyl-1H-pyrazol-5-ol. This aromatic tautomer features a hydroxyl group at the C5 position.

-

The NH-form (Amine/Imino): 5-phenyl-2,4-dihydro-3H-pyrazol-3-one. This form is characterized by an imine-like nitrogen within the ring and a proton on the second nitrogen atom.

The relative stability of these tautomers is not intrinsic but is profoundly influenced by their environment.

Caption: Tautomeric equilibrium of 3-Phenyl-1H-pyrazol-5-ol.

Factors Governing Tautomeric Equilibrium in Solution

The delicate balance between the CH, OH, and NH tautomers can be shifted by several factors, making it possible to favor one form over the others.

The Decisive Role of the Solvent

Solvent polarity is a primary determinant of the predominant tautomeric form.[5] The interaction between the solute and solvent molecules can stabilize one tautomer more than the others.[5]

-

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, the OH-form is often favored.[6][7] This is attributed to the formation of stable, hydrogen-bonded dimers.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): In polar aprotic solvents, which are strong hydrogen bond acceptors, the intermolecular hydrogen bonds of the OH-form dimers are disrupted.[6][7] While the OH-form may still be present as monomers, the equilibrium can shift towards the more polar NH and CH forms.[5]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with all tautomers, further complicating the equilibrium. Generally, polar solvents tend to stabilize the more polar keto (CH) tautomer.[8]

Caption: Influence of solvent polarity on tautomeric equilibrium.

The Influence of pH

The pH of the solution can significantly impact the tautomeric equilibrium by favoring ionized species. At a pH higher than its pKa (around 7.0), 3-phenyl-1H-pyrazol-5-ol can be deprotonated to form an anion.[9] This anion is a resonance-stabilized species that can be considered a hybrid of the deprotonated forms of all three tautomers, which in turn affects the overall equilibrium of the neutral species.

Experimental Methodologies for Tautomerism Investigation

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough understanding of pyrazolone tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution.[5][6] 1H, 13C, and 15N NMR each provide unique insights.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-phenyl-1H-pyrazol-5-ol in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.

-

Rationale: The choice of solvent is critical as it directly influences the tautomeric equilibrium.

-

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving signals from different tautomers.

-

-

Spectral Analysis:

-

Identify characteristic signals for each tautomer. For instance, the CH-form will show a signal for the CH₂ group at the C4 position, while the OH-form will exhibit a signal for the vinylic proton at C4.[6]

-

Compare the observed chemical shifts with those of "fixed" derivatives (O-methylated and N-methylated analogues) to aid in assignment.[6]

-

Integrate the signals corresponding to each tautomer to determine their relative populations.

-

| Tautomer | Solvent | 1H Chemical Shift (ppm) of Pyrazole H-4 | 13C Chemical Shift (ppm) of Pyrazole C-4 | Reference |

| OH-form | CDCl₃ | 5.92 | 94.2 | [6] |

| OH-form | C₆D₆ | 5.76 | 94.6 | [6] |

| OH-form | CD₃OD | 5.82 | 94.8 | [6] |

| NH-form (fixed) | CDCl₃ | 5.59 | 98.1 | [6] |

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, making it suitable for studying tautomeric equilibria.[4] Different tautomers, having distinct conjugated systems, will exhibit different absorption maxima (λmax).

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (e.g., 1.0 x 10-5 M) of 3-phenyl-1H-pyrazol-5-ol in various solvents of differing polarities (e.g., cyclohexane, ethanol).[4]

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvent models like PCM).[3][8] These calculations can also predict spectroscopic properties (NMR chemical shifts, UV-Vis spectra) to support experimental findings.[4][10]

Caption: Workflow for the analysis of tautomerism.

Concluding Remarks for the Field Scientist

The tautomerism of 3-phenyl-1H-pyrazol-5-ol is a complex interplay of structural and environmental factors. For researchers in drug development and materials science, a thorough understanding of this phenomenon is not merely academic but a practical necessity. The choice of solvent in a reaction or formulation, or the pH of a biological medium, can dictate which tautomer predominates, thereby influencing solubility, reactivity, and biological activity. The methodologies outlined in this guide provide a robust framework for investigating and ultimately controlling the tautomeric behavior of this important molecular scaffold. By leveraging a combination of high-resolution spectroscopy and computational modeling, scientists can gain a deeper understanding of the systems they work with, leading to more rational design and predictable outcomes in their research endeavors.

References

-

Fathalla, W., & El-ghamry, H. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

Panknin, O., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

-

Greve, B., et al. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]

-

Leite, L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

-

Hassan, A., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

-

Panknin, O., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

Ivanova, G., et al. (2006). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. ResearchGate. [Link]

- Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. No source found.

-

Nikolova, S., et al. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

-

Jin, T., et al. (n.d.). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. ResearchGate. [Link]

-

S. Ferraro, M., et al. (n.d.). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC - PubMed Central. [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

L. L. G. Justino, C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH. [Link]

-

Alkorta, I., et al. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]

-

Borges, R., et al. (2010). Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

-

Svobodova, E., et al. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

-

Kruger, H., et al. (n.d.). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed Central. [Link]

-

jOeCHEM. (2019). Keto-enol Tautomerism. YouTube. [Link]

-

Chad's Prep. (2018). 9.8c Keto Enol Tautomerization. YouTube. [Link]

-

S. Ferraro, M., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. ResearchGate. [Link]

-

Yasui, H., et al. (n.d.). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Datei:(3)5-Phenyl-1H-pyrazole tautomerism.svg. Wikipedia. [Link]

-

Gomaa, M. A.-M., et al. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

Theoretical Studies on the Electronic Properties of Pyrazolones: A Computational Approach for Researchers and Drug Developers

An In-Depth Technical Guide:

Introduction

Pyrazolones, five-membered heterocyclic lactams, represent a cornerstone scaffold in medicinal chemistry and materials science.[1] Their derivatives are renowned for a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, antitumor, and antiviral properties.[1][2][3] This biological versatility stems directly from the unique electronic landscape of the pyrazolone ring, which is characterized by the presence of adjacent nitrogen atoms, a carbonyl group, and a reactive C-4 position.[4] The subtle interplay of tautomerism, substituent effects, and molecular conformation governs their electronic properties, which in turn dictates their reactivity, intermolecular interactions, and ultimately, their therapeutic efficacy.[5][6]

This technical guide provides an in-depth exploration of the theoretical methods used to investigate the electronic properties of pyrazolones. We will move beyond a mere listing of techniques to explain the causality behind computational choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on establishing a robust, self-validating framework for computational analysis that bridges theoretical predictions with experimental realities, thereby accelerating the discovery and design of novel pyrazolone-based agents.

Part 1: The Foundational Pillar: Understanding Pyrazolone Tautomerism

A critical, and often defining, characteristic of pyrazolones is their ability to exist in multiple tautomeric forms.[1] This isomerism, which includes keto-enol, lactam-lactim, and imine-enamine forms, profoundly influences the molecule's electronic structure, stability, and hydrogen bonding capabilities.[5][7] Before any electronic property analysis, it is imperative to identify the most stable tautomer under the conditions of interest, as calculations performed on a less stable or incorrect isomer will yield misleading results.

The primary tautomeric forms for a generic pyrazolone are the CH, NH, and OH forms. Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for determining their relative stabilities.[5][8] The equilibrium is sensitive to both the electronic nature of substituents and the polarity of the solvent.[5][6]

Experimental Protocol 1: Determination of Tautomeric Stability via DFT

This protocol outlines a self-validating workflow to determine the most stable tautomer of a substituted pyrazolone.

-

Structure Preparation:

-

Draw the 3D structures of all possible tautomers (CH, NH, OH) for the pyrazolone derivative of interest using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a low-level method like molecular mechanics (e.g., MMFF94) to obtain reasonable starting geometries.

-

-

Quantum Mechanical Calculation (Geometry Optimization & Energy):

-

Rationale: We employ DFT to accurately calculate the electronic energy of each tautomer. The B3LYP functional is a robust choice, offering a good balance of accuracy and computational cost for organic molecules.[1][9] The 6-311++G(d,p) basis set is selected to provide flexibility for describing electron distribution, especially in systems with heteroatoms and potential for diffuse electron density.[5][10]

-

Software: Gaussian, ORCA, etc.

-

Input:

-

Method: B3LYP/6-311++G(d,p)

-

Job Type: Optimization + Frequency (Opt Freq)

-

Solvation (Optional): To model solvent effects, use a continuum model like the Polarizable Continuum Model (PCM) specifying the solvent of interest (e.g., water, methanol).[5]

-

-

Execution: Submit the calculation for each tautomer.

-

-

Validation and Analysis:

-

Confirm True Minima: After calculations complete, check the output files. A successful optimization to a true energy minimum is confirmed by the absence of imaginary frequencies in the frequency calculation results. One imaginary frequency indicates a transition state.

-

Compare Energies: Extract the final electronic energies (or Gibbs free energies for a more rigorous comparison) for all stable tautomers. The tautomer with the lowest energy is the most stable.[1]

-

Data Summary: Tabulate the relative energies (in kcal/mol or kJ/mol) of all tautomers with respect to the most stable one.

-

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Notes |

| NH Form | 0.00 | 0.00 | Most stable in both phases |

| OH Form | +3.5 | +1.2 | Stabilized by polar solvent |

| CH Form | +8.2 | +9.5 | Generally the least stable form[5] |

| Table 1: Example of relative tautomer stability data calculated via DFT. |

Part 2: Core Computational Methodologies for Electronic Property Analysis

Once the most stable tautomer is identified, a deeper analysis of its electronic properties can be undertaken. DFT and Quantitative Structure-Activity Relationship (QSAR) are two powerful, complementary approaches.

Density Functional Theory (DFT): The Molecular Lens

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[7][11] It provides a wealth of information about how electrons are distributed and how the molecule will behave in chemical reactions.

Key Electronic Properties Derived from DFT:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO Energy: Correlates with the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests a better electron donor.[12][13]

-

LUMO Energy: Correlates with the ability to accept electrons (electrophilicity). Lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[1][3] A small energy gap suggests the molecule is more polarizable and chemically reactive.

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[14] It is invaluable for identifying sites for electrophilic and nucleophilic attack.

-

Negative Regions (Red/Yellow): Electron-rich areas, susceptible to electrophilic attack (e.g., carbonyl oxygen).

-

Positive Regions (Blue): Electron-poor areas, susceptible to nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms).

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, atomic hybridization, and intramolecular charge transfer (ICT) interactions.[3][7] It quantifies stabilizing interactions, such as those between lone pairs and antibonding orbitals, which are key to understanding conjugation and hyperconjugation effects.

Quantitative Structure-Activity Relationship (QSAR): Bridging Structure and Function

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[15][16] For pyrazolones, QSAR models can predict properties like antimicrobial or anti-inflammatory potency based on calculated molecular descriptors.[17][18][19]

Experimental Protocol 2: Building a Predictive QSAR Model

-

Data Collection:

-

Assemble a dataset of pyrazolone derivatives with experimentally measured biological activity (e.g., IC50, MIC).[15] The activity data should span a reasonable range.

-

Divide the dataset into a training set (typically ~75-80% of the compounds) for model building and a test set (~20-25%) for external validation.[18]

-

-

Molecular Descriptor Calculation:

-

Rationale: Descriptors are numerical values that encode different aspects of a molecule's structure and properties. A diverse set of descriptors (e.g., constitutional, topological, quantum-chemical) is needed to capture the features relevant to the biological activity.

-

For each molecule in the training and test sets, calculate a range of molecular descriptors. This can be done using software like PaDEL-Descriptor or the output from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).[18]

-

-

Model Generation and Validation:

-

Method: Use a statistical method, such as Partial Least Squares (PLS) Regression or Multiple Linear Regression (MLR), to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[18]

-

Internal Validation: Assess the model's robustness and predictive power using statistical metrics for the training set:

-

External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate pred_r² for the test set. A high value indicates good external predictability.

-

| Descriptor | Contribution | Physicochemical Meaning |

| LogP | Positive | Increased lipophilicity enhances activity (e.g., membrane crossing). |

| Dipole Moment | Negative | Lower polarity might be favorable for binding to a hydrophobic pocket. |

| LUMO Energy | Positive | Higher LUMO energy (less electrophilic) may reduce off-target reactivity. |

| Table 2: Example of descriptors in a hypothetical QSAR model and their interpretation. |

Part 3: From Theory to Application: Drug Design and Experimental Correlation

The true power of theoretical studies lies in their ability to guide and interpret experimental work. The calculated electronic properties provide a rational basis for designing new molecules and understanding their behavior.

Guiding Drug Design

-

Molecular Docking: The atomic charges and MEP derived from DFT calculations are critical for molecular docking simulations.[10][20] They inform the scoring functions that predict how strongly a pyrazolone derivative will bind to a protein target, helping to prioritize candidates for synthesis.

-

Pharmacophore Modeling: Understanding the key electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings) allows for the development of pharmacophore models that can be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

Correlation with Spectroscopic Data

A crucial step in validating theoretical models is to compare calculated properties with experimental data.[14][21] This builds confidence in the computational approach and confirms that the model accurately represents the molecule.

-

Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational spectra of pyrazolones. A high correlation between the calculated and experimental wavenumbers for key functional groups (e.g., C=O, N-H stretches) validates the computed geometry.[1][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (¹H and ¹³C).[10][23] Comparing these calculated shifts with experimental spectra helps to confirm the structure and is particularly powerful for distinguishing between tautomers, which exhibit distinct NMR signatures.[24]

| Property | Theoretical Method | Experimental Technique | Purpose of Correlation |

| Vibrational Frequencies | DFT (Frequency) | FT-IR Spectroscopy | Confirms functional groups and validates molecular geometry.[13] |

| NMR Chemical Shifts | DFT (GIAO Method) | ¹H & ¹³C NMR Spectroscopy | Confirms molecular structure and aids in tautomer identification.[9][24] |

| Electronic Transitions | TD-DFT | UV-Vis Spectroscopy | Correlates calculated electronic excitations (e.g., HOMO→LUMO) with observed absorption bands.[21][25] |

| Table 3: Correlation between theoretical calculations and experimental spectroscopic data. |

Conclusion and Future Outlook

Theoretical studies of the electronic properties of pyrazolones are an indispensable tool in modern chemical research and drug development. Methodologies like DFT and QSAR provide profound insights into the tautomeric preferences, chemical reactivity, and structure-activity relationships that govern this vital class of heterocyclic compounds. By following rigorous, self-validating protocols and correlating computational predictions with experimental data, researchers can rationally design novel pyrazolone derivatives with enhanced potency and tailored properties.

The continued development of computational power and more sophisticated theoretical models will further enhance our predictive capabilities. Future work will likely involve the routine use of molecular dynamics simulations to understand the conformational flexibility of pyrazolones in biological environments and the application of machine learning algorithms to build more complex and accurate QSAR models from larger datasets. The synergy between theoretical prediction and empirical validation will undoubtedly continue to accelerate innovation in the rich and rewarding field of pyrazolone chemistry.

References

- In-Silico QSAR Studies of Some Pyrazolone Compounds. (n.d.). European Open Science.

- Adesina, A. O., et al. (2014). Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 537-548. doi:10.1016/j.saa.2014.06.030.

-

Dubey, A., et al. (n.d.). Synthesis and Theoretical Study of Molecular Structure of Some Novel Pyrazolone Derivatives. Journal of Natural Sciences Research. Retrieved from [Link]

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health.

- Synthesis and Theoretical Study of Molecular Structure of Some Novel Pyrazolone Derivatives. (n.d.). IISTE.org.

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Ben Hassen, C., et al. (2022). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Journal of Molecular Structure, 1265, 133423. doi:10.1080/10426507.2022.2099513.

-

Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands. (n.d.). ResearchGate. Retrieved from [Link]

-

Arora, P. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. ResearchGate. Retrieved from [Link]

-

Natural Bonding Orbital NBO analysis of substituted pyrazolone. (n.d.). ResearchGate. Retrieved from [Link]

-

An electronic study of pyrazolones drugs on agranulocytosis. (n.d.). ResearchGate. Retrieved from [Link]

-

Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Antre, R. V., et al. (2012). 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents. Medicinal Chemistry, 2(5), 126-130. doi:10.4172/2161-0444.1000127.

- Ben Hassen, C., et al. (2022). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. doi:10.1080/10426507.2022.2099513.

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (n.d.). PubMed Central.

- Molecular orbital calculations of pyrazoles. Part I. Alkyl- and arylpyrazoles. (n.d.). Journal of the Chemical Society B: Physical Organic. doi:10.1039/J29680000788.

-

Arora, P. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. Semantic Scholar. Retrieved from [Link]

- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (n.d.). Taylor & Francis Online. doi:10.1080/10426507.2022.2099513.

-

Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (n.d.). ResearchGate. Retrieved from [Link]

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Institutes of Health.

- Yilmaz, S., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 129, 108814. doi:10.1016/j.jmgm.2024.108814.

-

Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (n.d.). National Institutes of Health.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.

-

A semiempirical and ab initio MO study of the tautomers of N-unsubstituted pyrazolones [hydroxy pyrazoles]. (n.d.). ResearchGate. Retrieved from [Link]

-

Computational Heterocyclic Chemistry. (n.d.). Imperial College London. Retrieved from [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. (n.d.). ResearchGate. Retrieved from [Link]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. doi:10.3390/molecules27010123.

-

Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Review articles in HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). ResearchGate. Retrieved from [Link]

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. doi:10.3390/molecules27010123.

- A Review on Medicinally Important Heterocyclic Compounds. (n.d.). Bentham Science. doi:10.2174/1573406418666220428114949.

-

Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]

- HETEROCYCLIC CHEMISTRY. (n.d.). Elsevier.

Sources

- 1. jocpr.com [jocpr.com]

- 2. iiste.org [iiste.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. eu-opensci.org [eu-opensci.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations | Semantic Scholar [semanticscholar.org]

- 21. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iiste.org [iiste.org]

- 23. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Crystal Structure in the Efficacy of 3-Phenyl-1H-pyrazol-5-ol Derivatives: A Technical Guide

Introduction: Beyond the 2D Structure – The Solid-State Reality of Pyrazol-5-ols

In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, 3-Phenyl-1H-pyrazol-5-ol and its derivatives are of particular interest due to their synthetic accessibility and potent biological profiles.[4][5] However, a simple two-dimensional representation of these molecules belies the complexity of their solid-state forms, which profoundly influences their physicochemical properties and, consequently, their therapeutic efficacy. This technical guide delves into the critical importance of the crystal structure of 3-Phenyl-1H-pyrazol-5-ol derivatives, offering insights into their synthesis, solid-state characterization, and the intricate relationship between their three-dimensional architecture and biological function. As researchers and drug development professionals, understanding these principles is paramount for the rational design of more potent and selective therapeutic agents.[6]

Synthesis and Single Crystal Growth: The Foundation of Structural Elucidation

The journey to understanding the crystal structure of 3-Phenyl-1H-pyrazol-5-ol derivatives begins with their synthesis. A common and efficient route involves the cyclocondensation reaction between a β-ketoester, such as ethyl benzoylacetate, and a hydrazine derivative, like phenylhydrazine.[7] One-pot multicomponent reactions have also been developed to enhance efficiency and yield.[8][9]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol outlines a standard laboratory procedure for the synthesis of a representative 3-Phenyl-1H-pyrazol-5-ol derivative.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.

-

Slowly add phenylhydrazine (1 equivalent) to the solution while stirring. The addition is performed cautiously as the reaction can be exothermic.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure crystals of 3-methyl-1-phenyl-1H-pyrazol-5-ol.

Cultivating Perfection: The Art of Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

General Protocol for Single Crystal Growth:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. Solvents such as ethanol, methanol, or mixtures with water are often effective.[10]

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is one of the simplest and most common methods for growing single crystals.

-

Slow Cooling: If the compound has good solubility at higher temperatures, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and then place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Crystal Mounting: Once suitable single crystals have formed, they are carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.[10]

The Crystalline Landscape: Tautomerism and Supramolecular Architecture

The solid-state structure of 3-Phenyl-1H-pyrazol-5-ol derivatives is dominated by two key features: tautomerism and the formation of intricate hydrogen-bonding networks.

A Molecule of Many Faces: Prototropic Tautomerism

3-Phenyl-1H-pyrazol-5-ol and its derivatives can exist in several tautomeric forms: the OH-form (enolic), the NH-form (keto), and the CH-form (keto).[10][11] The predominant tautomer in the solid state is influenced by the substituents on the pyrazole ring and the nature of the intermolecular interactions within the crystal lattice. X-ray crystallography is the definitive technique for unambiguously determining the tautomeric form present in a crystal.[10] For instance, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of 1-phenyl-1H-pyrazol-3-ol units in the solid state.[10]

Caption: Tautomeric forms of 3-Phenyl-1H-pyrazol-5-ol.

The Power of Connection: Hydrogen Bonding and Crystal Packing

In the solid state, 3-Phenyl-1H-pyrazol-5-ol derivatives often self-assemble into well-defined supramolecular structures through a network of intermolecular hydrogen bonds.[12] The hydroxyl and pyrazolic nitrogen atoms are key players in these interactions, frequently forming dimers and chains. For example, the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol reveals that molecules are connected by pairs of intermolecular O—H⋯N hydrogen bonds, forming dimers with an R2(2)(8) ring motif.[13] These dimers are further linked by N—H⋯O hydrogen bonds, creating chains.[13] These non-covalent interactions are the driving force behind the crystal packing and significantly influence the physical properties of the material, such as melting point and solubility.

Caption: Hydrogen bonding network in pyrazol-5-ol derivatives.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of 3-Phenyl-1H-pyrazol-5-ol derivatives, highlighting the diversity in their crystal systems and packing arrangements.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | C₁₀H₁₀N₂O | Orthorhombic | Pca2₁ | 15.0138 | 5.2952 | 10.9469 | 90 | [14] |

| 4-Methyl-5-phenyl-1H-pyrazol-3-ol | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | 26.4082 | 11.0972 | 14.1245 | 118.996 | [13] |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807 | 15.1720 | 8.7370 | 93.6180 | [15] |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O₂ | Monoclinic | P2₁/c | 8.6207 | 7.1695 | 22.9228 | 99.168 | [16] |

The Structure-Activity Relationship: From Crystal Lattice to Biological Target

The precise three-dimensional arrangement of atoms in the crystal structure of a 3-Phenyl-1H-pyrazol-5-ol derivative is not merely an academic curiosity; it is intrinsically linked to its biological activity.[17][18] The specific tautomeric form present in the solid state can dictate which hydrogen bond donors and acceptors are available for interaction with a biological target, such as an enzyme's active site.[19] Furthermore, the overall conformation of the molecule, including the dihedral angles between the phenyl and pyrazole rings, determines its shape complementarity with the binding pocket of a protein.[13][15]

For instance, the ability of these derivatives to act as kinase inhibitors is highly dependent on their ability to form specific hydrogen bonds with the kinase domain. The crystal structure provides the blueprint for these interactions, enabling medicinal chemists to rationally design modifications to the scaffold that can enhance binding affinity and selectivity.[6]

Conclusion: A Solid Foundation for Future Drug Discovery

The crystal structure of 3-Phenyl-1H-pyrazol-5-ol derivatives is a critical determinant of their physicochemical and biological properties. This guide has provided a comprehensive overview of the key structural features of these compounds, from their synthesis and single crystal growth to the intricacies of their tautomerism and supramolecular assembly. A thorough understanding of these solid-state principles is indispensable for researchers, scientists, and drug development professionals seeking to harness the full therapeutic potential of this versatile class of molecules. By integrating crystallographic insights into the drug design process, we can move beyond two-dimensional representations and develop more effective and targeted therapies for a range of human diseases.

References

-

ACS Omega. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved from [Link]

- Ait Elmachkouri, Y., et al. (2024). A multi-functional composite nanocatalyst for the synthesis of biologically active pyrazolopyranopyrimidines: Multifaceted antimicrobial, antioxidant, and anticancer activities. Future Medicinal Chemistry.

- Kappe, C. O., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(4), 649.

- Noruzian, F., et al. (2019). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- Claramunt, R. M., et al. (2009). Pyrazole Complexes and Supramolecular Chemistry. European Journal of Inorganic Chemistry, 2009(13), 1735-1755.

- Ghandi, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.

- Teixeira, C., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.

- Yıldırım, M., et al. (2013). Structural tautomerism of 4-acylpyrazolone schiff bases and crystal structure of 5-methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one. Journal of Molecular Structure, 1049, 418-424.

- Teixeira, C., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.

- Carballo, R. M., et al. (2016). Synthesis, crystal structures and tautomerism in novel oximes based on hydroxyalkylpyrazolones. New Journal of Chemistry, 40(10), 8635-8643.

- Shahani, T., et al. (2010). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3246.

- Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.

- Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. In Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering (pp. 562-565).

- Shahani, T., et al. (2010). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1697.

- El-Sayed, N. N. E., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(58), 36655-36669.

- Yathirajan, H. S., et al. (2015). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde.

- Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279.

- Sharma, D., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18.

- Sharma, V., & Kumar, V. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(9), 4056-4071.

-

PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical Research and Practice, 5(2), 1-10.

- Wang, D., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 22(12), 2095.

- Bekhit, A. A., & Abdel-Aziem, T. (2018).

- Wardell, J. L., et al. (2007). 3-Phenyl-1-(2-pyridyl)-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3516-o3517.

- Al-Ostoot, F. H., et al. (2022).

- Al-Majedy, Y. K., et al. (2023). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Ragavan, R. V., et al. (2011). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. International Journal of Pharmaceutical Sciences and Research, 2(10), 2589.

- Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.

- Wang, D., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Phenyl-1H-pyrazol-5-ol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Phenyl-1H-pyrazol-5-ol, a pivotal heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, physical properties, a robust synthesis protocol, and its significant role as a scaffold in modern pharmacology.

Core Chemical Identity and Tautomerism

3-Phenyl-1H-pyrazol-5-ol is a fascinating molecule that primarily exists in a state of tautomeric equilibrium with its more stable keto form, 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one . This dynamic is crucial for understanding its reactivity and spectroscopic characterization. The hydroxyl (-ol) form can be favored in certain solvents and reaction conditions, but the pyrazolone (keto) form typically predominates, especially in the solid state.

For the purpose of unambiguous identification, the following CAS Registry Numbers are associated with this structure:

-

4860-93-9 : Most commonly refers to the keto tautomer, 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one.[1]

-

5203-91-8 : Often used to specifically denote the enol tautomer, 3-Phenyl-1H-pyrazol-5-ol.[2]

Throughout this guide, we will refer to the compound by its pyrazol-5-ol name, while acknowledging that the underlying structure is often the pyrazolone tautomer.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below, providing essential data for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 250 °C (482 °F; 523 K) | [3] |

| Primary CAS Number | 4860-93-9 (for the pyrazolone tautomer) | [1] |

Synthesis of 3-Phenyl-1H-pyrazol-5-ol: The Knorr Pyrazole Synthesis

The most reliable and classical method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis . This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For 3-Phenyl-1H-pyrazol-5-ol, the selected precursors are ethyl benzoylacetate and hydrazine hydrate.

The causality behind this choice lies in the inherent reactivity of the reagents. Hydrazine hydrate provides the two nitrogen atoms required for the pyrazole ring. Ethyl benzoylacetate is an ideal β-ketoester; the benzoyl group provides the C3-phenyl substituent, and the ester and adjacent methylene group form the remainder of the heterocyclic backbone.

Caption: Experimental workflow for the synthesis of 3-Phenyl-1H-pyrazol-5-ol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-phenyl-5-pyrazolone.[3]

Materials:

-

Ethyl benzoylacetate (9.6 g, 49.94 mmol)

-

Hydrazine hydrate (1.6 g, 31.96 mmol)

-

Diethyl ether

-

50% Ethanol-water solution

-

Round-bottom flask with reflux condenser

-

Oil bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Combine ethyl benzoylacetate (9.6 g) and hydrazine hydrate (1.6 g) in a round-bottom flask equipped with a condenser.

-

Heating: Heat the mixture in an oil bath maintained at 120-130°C for 1 hour. The mixture will turn into an oily consistency.

-

Work-up and Solidification: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. Add 50 mL of diethyl ether to the resulting oil and stir vigorously until a solid product precipitates.

-

Isolation: Filter the crude solid using a Büchner funnel and wash with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Purification: Recrystallize the crude product from a 50% ethanol-water mixture to yield pure 3-Phenyl-1H-pyrazol-5-ol as a white powder.

-

Drying and Yield: Dry the purified product in a vacuum oven. The expected yield is approximately 6.8 g (85%).

This self-validating protocol yields a high-purity product whose identity can be confirmed by melting point analysis (should be ~250°C) and standard spectroscopic techniques.

Reaction Mechanism

The synthesis proceeds via a well-established condensation-cyclization mechanism.

Sources

A Technical Guide to the Biological Activity of 3-Phenyl-1H-pyrazol-5-ol and its Analogs

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Among its many derivatives, the 3-Phenyl-1H-pyrazol-5-ol moiety and its analogs represent a particularly versatile class of compounds with a wide spectrum of biological activities. This guide provides an in-depth technical overview of this chemical family, focusing on its synthesis, mechanisms of action, and therapeutic potential. We will explore its significant roles as an antioxidant, neuroprotective, anticancer, anti-inflammatory, and antimicrobial agent, with a special focus on the well-known analog Edaravone. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of structure-activity relationships to guide future discovery efforts.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered heterocyclic pyrazole ring is a prominent feature in a multitude of biologically active compounds.[3] Its unique structural and electronic properties, including metabolic stability and the capacity for diverse substitutions, make it an ideal building block for designing molecules that can interact with specific biological targets.[1][2] The clinical success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and the erectile dysfunction drug Sildenafil underscores the therapeutic importance of this scaffold.[1]

The Core Moiety: 3-Phenyl-1H-pyrazol-5-ol and the Significance of Edaravone

3-Phenyl-1H-pyrazol-5-ol exists in tautomeric equilibrium with its keto form, 3-phenyl-5-pyrazolin-5-one. This keto-enol tautomerism is crucial to its chemical reactivity and biological function, particularly its ability to act as a proton-donating antioxidant.

The most clinically significant analog in this class is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[4] Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), Edaravone's primary mechanism is that of a potent free radical scavenger.[5][6][7] It effectively neutralizes reactive oxygen species (ROS), inhibits lipid peroxidation, and provides neuroprotective effects, setting a key precedent for the therapeutic applications of this compound class.[5][7][8]

Synthetic Strategies for Pyrazol-5-ol Analogs

The versatility of the pyrazole scaffold is matched by the robustness of its synthetic routes. Understanding these methods is key to generating diverse chemical libraries for screening and optimization.

Foundational Synthesis: Knoevenagel-Michael Addition

A common and efficient method for synthesizing the pyrazole core involves a one-pot, three-component reaction. This approach typically uses key reactants like an active methylene compound (e.g., ethyl acetoacetate), a hydrazine derivative (e.g., phenylhydrazine), and an aldehyde.[9] This strategy is highly valued in drug discovery for its efficiency and atom economy.

Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)

A noteworthy class of analogs, the 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), can be synthesized via a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes.[10] This reaction is often catalyzed by a mild base like sodium acetate and proceeds at room temperature, making it an accessible method for generating a library of derivatives with diverse substitutions on the arylmethylene bridge.[10][11]

Key Biological Activities and Mechanisms of Action

The 3-Phenyl-1H-pyrazol-5-ol scaffold exhibits a remarkable range of biological effects, which can be tuned through targeted chemical modifications.

Antioxidant and Neuroprotective Activity

The hallmark activity of this class, exemplified by Edaravone, is its antioxidant capacity.

Mechanism of Action: These compounds act as potent free radical scavengers. The pyrazol-5-ol moiety can donate a hydrogen atom and an electron to neutralize highly reactive oxygen species (ROS) like the hydroxyl radical (•OH) and peroxyl radicals (ROO•).[7][8] This process inhibits the chain reaction of lipid peroxidation, which would otherwise lead to cell membrane damage, a critical factor in neurodegenerative diseases and ischemic injury.[5] By reducing oxidative stress and mitigating subsequent inflammation, these compounds exert a powerful neuroprotective effect.[5][7]

}

Mechanism of antioxidant and neuroprotective action.

Anticancer Activity

Numerous analogs of 3-Phenyl-1H-pyrazol-5-ol have demonstrated significant cytotoxic properties against various human cancer cell lines.

Mechanism and Targets: Derivatives have shown activity against colorectal carcinoma (RKO), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells.[3][10][12] The mechanisms are often multifactorial and can include:

-

Induction of Apoptosis: Certain compounds trigger programmed cell death, with evidence pointing towards a p53-mediated apoptotic pathway.[10][11]

-

Kinase Inhibition: The pyrazole scaffold is a known "hinge-binder" and can be designed to inhibit protein kinases like EGFR, VEGFR-2, and JAK, which are critical for cancer cell proliferation and survival.[3][13][14]

-

Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have been shown to disrupt microtubule formation, leading to cell cycle arrest.[3]

Table 1: Anticancer Activity (IC₅₀) of Representative Pyrazole Analogs

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3i | 4,4'-[(4-(dimethylamino)phenyl)methylene]bis analog | RKO (Colorectal) | 9.9 ± 1.1 | [10][11] |

| 6n | 4-[(Indol-3-yl)-(4-nitrophenyl)methyl] analog | MCF-7 (Breast) | 21.8 (48h) | [12] |

| 24 | 1H-pyrazolo[3,4-d]pyrimidine analog | A549 (Lung) | 8.21 | [13] |

| 43 | Pyrazole carbaldehyde analog | MCF-7 (Breast) | 0.25 | [13] |

| 50 | Pyrazole-containing derivative | HeLa (Cervical) | 1.81 | [3] |

(Note: IC₅₀ values are context-dependent and vary with experimental conditions.)

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established and often linked to their antioxidant capabilities.[15][16]

Mechanism of Action: While some historical pyrazole drugs like phenylbutazone are known COX enzyme inhibitors, many newer analogs exert their effects through different pathways. Their ability to scavenge free radicals reduces the oxidative stress that perpetuates inflammatory responses.[5][15] Some derivatives have been shown to reduce edema in acute inflammation models, with activity comparable to standard drugs like indomethacin.[15][17] The lipophilicity of these compounds can also play a role in their in vivo anti-inflammatory activity, potentially by influencing their distribution and penetration into inflamed tissues.[15]

Antimicrobial Activity

The pyrazole scaffold is a versatile platform for the development of novel antimicrobial agents.[18][19]

Spectrum of Activity: Derivatives have shown efficacy against a range of pathogens:

-

Bacteria: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[17][20][21]

-

Fungi: Antifungal activity has been observed against species like Aspergillus niger and Candida albicans.[17][21]

The mechanism often involves disruption of the microbial cell membrane or inhibition of essential metabolic pathways.[1] The introduction of specific pharmacophores, such as sulfonamide groups, can enhance the antimicrobial potency.[18]

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of the 3-Phenyl-1H-pyrazol-5-ol core requires a systematic understanding of its structure-activity relationships (SAR).[22][23][24]

-

Substitution on the N1-Phenyl Ring: Modifications here significantly impact pharmacokinetic properties. Introducing electron-withdrawing or donating groups can alter the electronic nature of the entire scaffold, affecting target binding.

-

Substitution at the C4 Position: This position is a prime site for modification. Introducing bulky arylmethylene groups, as seen in the bis-pyrazole analogs, often enhances antioxidant and anticancer activities.[10]

-

Substitution on the C3-Phenyl Ring: Altering the substituents on this ring can fine-tune the molecule's interaction with specific biological targets. For instance, electron-donating methoxy groups have been shown to enhance cytotoxicity in some anticancer analogs.[13]

-

N-Substitution of the Pyrazole Ring: Direct substitution on the pyrazole nitrogen (e.g., with methyl or phenyl groups) can sometimes decrease activity, suggesting that an unsubstituted N-H may be important for hydrogen bonding with target proteins in certain contexts.[22]

}

Key structure-activity relationships for the pyrazol-5-ol scaffold.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of pyrazol-5-ol analogs.

Protocol: Synthesis of 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This protocol is adapted from established three-component reaction methodologies and serves as a self-validating system for producing analogs.[10]

Materials:

-

3-methyl-1-phenyl-5-pyrazolone (2.0 mmol, 348 mg)

-

4-methoxybenzaldehyde (1.0 mmol, 136 mg, 122 µL)

-

Sodium Acetate (CH₃COONa) (0.2 mmol, 16.4 mg)

-

Ethanol (10 mL)

-

Deionized Water

-

Magnetic stirrer, round-bottom flask, filtration apparatus

Procedure:

-

Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in 10 mL of ethanol.

-

Catalyst Addition: Add sodium acetate (0.2 mmol) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Precipitation & Isolation: Upon completion, pour the reaction mixture into 20 mL of ice-cold water with stirring. A solid precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold deionized water (3 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified solid product in a desiccator or a vacuum oven at 40-50 °C.

-

Characterization: Confirm the structure and purity of the final compound (e.g., 3k) using techniques such as NMR (¹H, ¹³C) and melting point determination.[10]

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a standard, reliable method for evaluating the antioxidant potential of synthesized compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol)

-

Test compounds (dissolved in DMSO or methanol to create a stock solution, e.g., 1 mg/mL)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and ascorbic acid in methanol to achieve a range of final concentrations (e.g., 1 to 100 µg/mL).

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH stock solution to each well.

-

Sample Addition: Add 100 µL of the various concentrations of test compounds, ascorbic acid, or methanol (as a blank control) to the wells.

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The causality for this step is to allow the scavenging reaction to reach completion.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

}

Experimental workflow for an in vitro anticancer (MTT) assay.

Conclusion and Future Perspectives

The 3-Phenyl-1H-pyrazol-5-ol scaffold and its analogs constitute a highly valuable class of compounds in drug discovery. Their proven efficacy as antioxidant and neuroprotective agents, coupled with significant potential in oncology, inflammation, and infectious diseases, marks them as a continuing source of therapeutic innovation.

Future research should focus on designing next-generation analogs with improved selectivity and potency. The integration of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing inhibitors for specific targets like kinases or microbial enzymes.[25] Furthermore, exploring novel drug delivery systems could enhance the bioavailability and therapeutic window of these promising compounds, paving the way for their translation into new clinical candidates.

References

- Patsnap Synapse. (2024).

- Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35.

- Ueta, E., et al. (2020). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Free Radical Biology and Medicine, 152, 217-224.

- ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- Watanabe, K., & Tanaka, M. (2006). Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a Novel Free Radical Scavenger, for Treatment of Cardiovascular Diseases. Recent Patents on Cardiovascular Drug Discovery, 1(1), 93-100.

- Manetti, F., et al. (2003). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Bioorganic & Medicinal Chemistry, 11(19), 4229-4237.

- ResearchGate. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.

- Al-Ostath, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(10), 4085.

- PubChem. (n.d.). Edaravone.

- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2135-2155.

- Daidone, G., et al. (1993). Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. European Journal of Medicinal Chemistry, 28(5), 441-444.

- Ramshini, H., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)

- Li, J., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. 2017 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.

- ResearchGate. (2021). (PDF) Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Biointerface Research in Applied Chemistry, 24(1), 625.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B).

- Ansari, M. F., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(4), 1054.

- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- Al-Omar, M. A., et al. (2010).

- Kumar, S., et al. (2015). Synthesis and antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl- 1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones: New derivatives of 1,3,5-trisubstituted pyrazolines. Journal of Saudi Chemical Society, 19(1), 53-59.

- Schmidt, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-309.

- Bruno, O., et al. (1992). 3,5-Diphenyl-1H-pyrazole derivatives. X. N-substituted 1-(2-aminopropyl)- and 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles with antiinflammatory and other activities. Il Farmaco, 47(10), 1235-1248.

- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.

- Machiraju, V. S. P., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.

- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

- Al-Omar, M. A. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 15(12), 9069-9080.

- Mohammadhosseini, M., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. DARU Journal of Pharmaceutical Sciences, 26(1), 39-51.

- Ashok, M., Holla, B. S., & Poojary, B. (2007). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Indian Journal of Pharmaceutical Sciences, 69(5), 687.

- El-Metwally, A. M., et al. (2018).

- Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-15.

- Benchchem. (2025).

- Khafagy, M. M., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(12), e32742.

- Le Saux, T., et al. (2015). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules, 20(7), 12723-12741.

- PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.

- Benchchem. (n.d.). 3-Phenyl-1H-pyrazol-5-amine.

- Bonsignore, L., et al. (1993).

- Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561.

- SciSpace. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- Wang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 4. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 6. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. scispace.com [scispace.com]

- 25. connectjournals.com [connectjournals.com]

Understanding the keto-enol tautomerism of 3-Phenyl-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Phenyl-1H-pyrazol-5-ol

Abstract